3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
CAS No.: 143589-58-6
Cat. No.: VC2837400
Molecular Formula: C12H11F3O2
Molecular Weight: 244.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143589-58-6 |
|---|---|
| Molecular Formula | C12H11F3O2 |
| Molecular Weight | 244.21 g/mol |
| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) |
| Standard InChI Key | FAIXZJSJPCRBSS-UHFFFAOYSA-N |
| SMILES | C1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is classified as a carboxylic acid with a molecular formula of C12H11F3O2 and a molecular weight of 244.213 g/mol. The compound features a cyclobutane ring with a carboxylic acid group at position 1 and a 4-(trifluoromethyl)phenyl substituent at position 3. This structural arrangement contributes to its unique chemical behavior and potential utility in various applications.
Chemical Identifiers
The compound is identified through various systematic naming conventions and identifiers, as detailed in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 152353-95-2 (also listed as 143589-58-6) |
| Molecular Formula | C12H11F3O2 |
| Molecular Weight | 244.213 g/mol |
| IUPAC Name | 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) |
| Standard InChIKey | FAIXZJSJPCRBSS-DTORHVGOSA-N |
| SMILES | C1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
| PubChem Compound ID | 52333029 |
Structural Characteristics
The compound contains several key structural elements that define its chemical behavior:
The trifluoromethyl group plays a particularly significant role in modulating the compound's properties, as it affects electronic distribution, lipophilicity, and potential biological interactions.
Chemical Reactivity
3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various chemical transformations, leveraging the reactivity of its functional groups and structural features.
Carboxylic Acid Reactions
As a carboxylic acid, this compound can participate in numerous reactions typical of this functional group:
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Esterification to form corresponding esters
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Amidation to yield amides
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Reduction to primary alcohols
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Salt formation with appropriate bases
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Decarboxylation under specific conditions
These transformations provide pathways for structural modification and the development of derivatives with tailored properties.
Cyclobutane Ring Reactivity
The cyclobutane moiety introduces interesting reactivity due to its inherent ring strain:
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Ring-opening reactions under specific conditions
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Ring expansion to form larger cyclic structures
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Rearrangements influenced by the strain energy
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Addition reactions across the ring
The unique reactivity of the cyclobutane ring offers opportunities for diverse structural modifications.
Aromatic Ring Reactions
The 4-(trifluoromethyl)phenyl group can undergo typical aromatic substitution reactions, though the electron-withdrawing nature of the trifluoromethyl substituent affects the reactivity pattern:
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Electrophilic aromatic substitution (deactivated, meta-directing influence of CF3)
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Nucleophilic aromatic substitution (enhanced by the electron-withdrawing CF3)
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Metal-catalyzed coupling reactions
These transformations expand the chemical space accessible from this scaffold.
Physical and Analytical Data
Understanding the physical and analytical properties of 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is essential for its characterization and application in various contexts.
Mass Spectrometry Data
Mass spectrometry provides valuable information for compound identification and characterization. The predicted collision cross-sections for various adducts of 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 245.07840 | 163.3 |
| [M+Na]+ | 267.06034 | 167.8 |
| [M+NH4]+ | 262.10494 | 164.8 |
| [M+K]+ | 283.03428 | 164.4 |
| [M-H]- | 243.06384 | 158.3 |
| [M+Na-2H]- | 265.04579 | 164.0 |
| [M]+ | 244.07057 | 161.1 |
| [M]- | 244.07167 | 161.1 |
These data are particularly valuable for analytical identification and characterization using mass spectrometry-based techniques.
Spectroscopic Characteristics
While specific spectroscopic data for this compound is limited in the available literature, typical spectroscopic features would include:
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IR spectrum: Characteristic C=O stretching of the carboxylic acid (~1700 cm^-1)
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1H NMR: Distinct signals for cyclobutane, phenyl, and carboxylic acid protons
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19F NMR: Characteristic resonance for the trifluoromethyl group
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13C NMR: Signals corresponding to the carboxylic acid carbon, aromatic carbons, and trifluoromethyl carbon
Applications and Significance
The unique structural features of 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid make it valuable in various contexts.
Medicinal Chemistry Applications
In medicinal chemistry, this compound and its derivatives hold potential for several reasons:
The trifluoromethyl group, in particular, plays a crucial role in modulating interactions with biological targets due to its strong electron-withdrawing nature, which can enhance binding affinity or specificity to enzymes or receptors.
Synthetic Building Block Applications
As a functionalized building block, 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid offers several advantages:
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Multiple functional handles for derivatization
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Unique 3D structure that can access novel chemical space
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Potential for incorporation into larger molecular structures
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Versatility in constructing libraries of compounds for screening purposes
Research Status and Future Directions
Research on 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid continues to explore its utility across various scientific domains. Current research focuses on expanding synthetic methodologies, investigating structure-activity relationships, and exploring new applications.
Current Research Landscape
The development of CF3-cyclobutanes, including our target compound, has seen significant advances in recent years. In particular, the development of modular approaches to synthesize these compounds from commercially available starting materials has expanded access to this chemical class .
One notable advance is the reaction of carboxylic acids with sulfur tetrafluoride to produce trifluoromethyl cyclobutanes. This methodology has proven compatible with a wide range of functional groups and has facilitated the preparation of numerous derivatives with medicinal chemistry relevance .
Future Research Directions
Several promising avenues for future research on 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid include:
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Development of more efficient and scalable synthetic routes
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Exploration of its potential as a bioisostere for traditional drug scaffolds
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Investigation of structure-activity relationships through systematic structural modifications
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Evaluation of its utility in creating materials with specialized properties
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Further characterization of its pharmacological profile and optimization of its efficacy as a therapeutic agent
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